Nonadecanophenone

Description

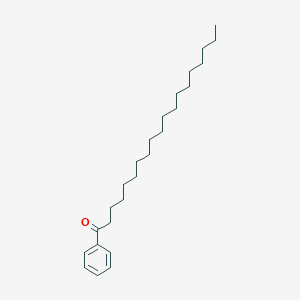

Structure

2D Structure

Properties

IUPAC Name |

1-phenylnonadecan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-25(26)24-21-18-17-19-22-24/h17-19,21-22H,2-16,20,23H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTWRNRBSHQDWMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405305 | |

| Record name | Nonadecanophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103044-68-4 | |

| Record name | Nonadecanophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Established Methodologies for Alkyl Phenyl Ketone Synthesis

The synthesis of alkyl phenyl ketones has historically relied on several well-established reactions. These methods typically involve the coupling of an aromatic precursor with an aliphatic chain equivalent, forming the crucial carbon-carbon bond adjacent to the carbonyl group.

One of the most prominent methods is the Friedel-Crafts acylation . This electrophilic aromatic substitution reaction involves the reaction of an aromatic ring (such as benzene) with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, commonly aluminum chloride (AlCl₃) . The reaction proceeds via the generation of a highly electrophilic acylium ion, which then attacks the aromatic ring. The resulting intermediate undergoes deprotonation to restore aromaticity and yield the alkyl phenyl ketone. For the synthesis of nonadecanophenone, this would conceptually involve the reaction of benzene (B151609) with nonadecanoyl chloride (or a related acylating agent with a C19 chain) catalyzed by a Lewis acid. Friedel-Crafts acylation is generally effective and provides good yields, and importantly for ketone synthesis, the acyl group is deactivating, which typically prevents further acylation on the same ring, leading to monosubstitution . However, challenges can arise with very long aliphatic chains, such as potential solubility issues in common reaction solvents and the availability or synthesis of the required long-chain acyl halides .

Another significant approach involves Grignard reagents . Grignard reagents (RMgX) are powerful nucleophiles that can react with various electrophiles, including nitriles and acyl halides, to form ketones . The reaction of a Grignard reagent derived from a phenyl halide (e.g., phenylmagnesium bromide) with a long-chain aliphatic nitrile (e.g., octadecanenitrile) followed by hydrolysis can yield the corresponding alkyl phenyl ketone. Alternatively, a long-chain alkyl Grignard reagent could react with benzoyl chloride. While versatile, Grignard reactions require anhydrous conditions and careful control to prevent over-addition of the Grignard reagent to the newly formed ketone, which would lead to tertiary alcohols . The synthesis and handling of long-chain alkyl halides or nitriles required for these reactions can also present practical considerations.

Other established methods include the oxidation of alkylarenes, although achieving selective oxidation at the benzylic position for long-chain alkyl groups can be challenging . The reaction of organocopper reagents with acyl chlorides has also been explored as a method for ketone synthesis, offering potential advantages in terms of selectivity .

Table 1 summarizes key features of these established methods:

| Method | Reactants | Catalyst/Conditions | Key Intermediate | Advantages | Disadvantages |

| Friedel-Crafts Acylation | Arene + Acyl Halide/Anhydride | Lewis Acid (e.g., AlCl₃) | Acylium ion | Direct C-C bond formation, controlled monosubstitution | Requires activated arene, can be sensitive to water, challenges with long chains, requires stoichiometric catalyst |

| Grignard Reaction | Grignard Reagent + Nitrile or Acyl Halide | Anhydrous conditions | Imine salt or Alkoxide | Versatile, forms C-C bonds | Sensitive to moisture, potential for over-addition, requires careful control |

| Organocopper Reaction | Organocopper Reagent + Acyl Chloride | Often catalytic copper species | Organocopper intermediate | Improved selectivity in some cases | Preparation of organocopper reagents can be involved |

Development of Novel Synthetic Routes for Specific Nonadecanophenone Derivatives

While established methods provide foundational routes, ongoing research aims to develop novel synthetic strategies that offer improvements in terms of efficiency, selectivity, sustainability, and substrate scope. Although specific routes explicitly detailing the synthesis of nonadecanophenone through these novel methods may not be widely documented, the principles and demonstrated applications to similar alkyl phenyl ketones suggest their potential applicability.

One area of significant development is the use of photoredox and nickel dual catalysis for ketone synthesis . These methods often involve the cross-coupling of readily available precursors like carboxylic acids or their derivatives and organohalides . This approach can offer milder reaction conditions and improved functional group tolerance compared to traditional methods. Some studies have shown the applicability of these methods to the synthesis of ketones with relatively long aliphatic chains . The mechanism typically involves the photocatalyst generating radical species, which then interact with a nickel catalyst to facilitate the formation of the carbon-carbon bond. This synergistic catalysis allows for the construction of diverse ketone architectures.

Electrochemical synthesis has also emerged as an environmentally benign approach to organic transformations, including ketone synthesis . Electrochemical methods can enable reactions under mild conditions and avoid the need for stoichiometric chemical oxidants or reductants. While research in this area for alkyl phenyl ketones is ongoing, some studies have demonstrated the electrochemical coupling of different fragments to form ketones, including those with alkyl and aryl substituents . The scope and efficiency of electrochemical methods for synthesizing very long-chain alkyl phenyl ketones like this compound are areas of active investigation.

Other novel catalytic approaches continue to be explored, including those utilizing different transition metals or organocatalysts to achieve specific transformations leading to ketone formation . These methods often focus on improving aspects such as regioselectivity, stereoselectivity, or the use of more abundant and less toxic catalysts. While a specific novel route for this compound itself might not be highlighted, the advancements in synthesizing various alkyl and aryl ketones through these innovative catalytic systems indicate the evolving landscape of ketone synthesis.

Table 2 provides examples of novel synthetic strategies and their characteristics:

| Method | Reactants | Catalysis/Conditions | Key Features | Potential Relevance to this compound |

| Photoredox/Nickel Dual Catalysis | Carboxylic Acids/Derivatives + Organohalides | Photocatalyst + Nickel Catalyst, Visible Light | Milder conditions, functional group tolerance | Potential for coupling a C19 chain precursor with a phenyl equivalent |

| Electrochemical Synthesis | Varied (e.g., Alkynes + Ketones, Organohalides) | Electrochemical Cell, Supporting Electrolyte | Environmentally benign, avoids stoichiometric reagents | May offer alternative coupling strategies for long-chain ketones |

| Other Catalytic Methods | Varied | Transition Metal or Organocatalysts | Improved selectivity, use of alternative catalysts | Could potentially be adapted for the synthesis of long-chain alkyl phenyl ketones |

Challenges and Advances in the Scalable Preparation of Nonadecanophenone

Norrish-Yang Photochemistry of this compound and Isomeric Systems

The Norrish-Yang reaction, a well-established photochemical process for ketones bearing a γ-hydrogen, leads to the formation of cyclobutanols. In the case of long-chain ketones like this compound, the presence of multiple γ-hydrogens along the alkyl chain introduces complexity and the potential for various reaction outcomes.

Mechanism of Intramolecular γ-Hydrogen Abstraction and 1,4-Biradical Formation

The primary step in the Norrish-Yang reaction of ketones is the absorption of a photon, promoting the carbonyl group to an excited singlet state. This is typically followed by intersystem crossing (ISC) to the longer-lived triplet state. The excited triplet state carbonyl oxygen then undergoes intramolecular hydrogen atom abstraction from a carbon atom γ (three positions removed) to the carbonyl group. This process requires a specific spatial arrangement, where the carbonyl oxygen and the γ-hydrogen are in close proximity, often achieved through a six-membered ring-like transition state. The abstraction of the γ-hydrogen leads to the formation of a 1,4-biradical intermediate.

Competitive Pathways: Photoelimination (Fragmentation) and Yang Cyclization

Once the 1,4-biradical intermediate is formed, it can undergo several competing secondary reactions. The two primary pathways are Norrish Type II photoelimination and Yang cyclization.

Norrish Type II Photoelimination: This pathway involves the β-scission (fragmentation) of the 1,4-biradical, leading to the formation of an enol and an alkene. The enol subsequently tautomerizes to a more stable carbonyl compound.

Yang Cyclization: This pathway involves the intramolecular recombination of the two radical centers within the 1,4-biradical to form a cyclobutanol (B46151) ring. This cyclization is an intramolecular variation of a more general reaction discovered by Yang.

The competition between these two pathways is a key aspect of the photochemistry of γ-hydrogen bearing ketones.

Influence of Substituent Effects and Structural Isomerism on Photoreaction Selectivity

The selectivity between photoelimination and Yang cyclization, as well as regioselectivity when multiple γ-hydrogens are available, can be significantly influenced by substituent effects and structural isomerism. The stability of the intermediate 1,4-biradical can play a role in the regioselectivity of the reaction. Conformational preferences also dictate which γ-hydrogen is accessible for abstraction by the excited carbonyl. For example, studies on related ketones have shown that the position and nature of substituents can dramatically affect the ratio of cyclization to fragmentation products. The stereochemistry of the hydrogen abstraction is also crucial, requiring the carbonyl and the γ-carbon with the hydrogen to be in plane.

Photoreactions of this compound in Organized and Anisotropic Media

The environment in which a photochemical reaction takes place can have a profound impact on its outcome. In organized and anisotropic media, such as layered phases, the molecular arrangement can constrain the movement and conformation of the reactant, thereby influencing the reaction pathways and product selectivity.

Investigation of Photoproduct Selectivity in Layered Alkyl Alkanoate Phases

Studies on the photochemistry of long-chain ketones, including isomeric p-alkyl alkanophenones, in ordered phases like layered alkyl alkanoates have demonstrated the influence of the reaction medium on photoproduct selectivity. The structured environment of these phases can create "reaction cavities" that affect the relative motions and conformational changes required for the photochemical reactions to occur. This can lead to different product distributions compared to reactions conducted in isotropic solutions. The crystalline state, for example, can dramatically increase the regioselectivity of Norrish-Yang photocyclization in some diketones. The organized nature of the medium can favor specific transition states or intermediates, leading to altered ratios of photoelimination and cyclization products.

Table 1: Generalized Norrish-Yang Reaction Pathways for Ketones

| Step | Description | Intermediate/Product |

| Photoexcitation | Absorption of light by the carbonyl group | Excited Singlet State |

| Intersystem Crossing | Transition from singlet to triplet excited state | Excited Triplet State |

| γ-Hydrogen Abstraction | Intramolecular abstraction of a γ-hydrogen by the excited carbonyl oxygen | 1,4-Biradical |

| Competitive Pathways | ||

| Norrish Type II Cleavage | Fragmentation of the 1,4-biradical via β-scission | Alkene + Enol |

| Yang Cyclization | Recombination of radical centers in the 1,4-biradical | Cyclobutanol |

| Back Hydrogen Transfer | Reversal of γ-hydrogen abstraction, regenerating starting material | Starting Ketone |

Table 2: Factors Influencing Norrish-Yang Photoreaction Selectivity

| Factor | Influence on Selectivity | Relevant Section |

| Substituent Effects | Can alter biradical stability and reaction pathway preferences. | 3.1.3 |

| Structural Isomerism | Affects conformational preferences and accessibility of γ-hydrogens. | 3.1.3 |

| Conformation | Dictates the feasibility of the γ-hydrogen abstraction transition state. | 3.1.1, 3.1.3 |

| Spin Multiplicity | Reactions can occur from both singlet and triplet states, with different outcomes. | 3.1.4, 3.1.1 |

| Reaction Medium (Organized) | Constraints on molecular motion and conformation can alter product ratios and selectivity. | 3.2, 3.2.1 |

Role of Cylindrically Shaped Reaction Cavities on Photochemical Outcomes

The photochemical reactivity of this compound and other p-alkyl alkanophenones has been investigated within the ordered, layered phases of alkyl alkanoates. These ordered phases create cylindrically shaped reaction cavities that can significantly influence the course of photochemical reactions. Comparisons of photoproduct selectivity for the irradiation of substrates like p-propyl this compound in the isotropic phase versus the ordered phases of host esters provide information regarding the impact of these cavities on the reactions . The findings indicate that the course of photochemical reactions can be effectively controlled within these ordered media .

Control of Relative Molecular Motions and Conformational Changes in Constrained Environments

Within the constrained environments of cylindrically shaped reaction cavities formed by ordered phases of alkyl alkanoates, the relative motions and conformational changes necessary for reactants to convert to products are influenced . By comparing photoproduct distributions from a single substrate in comparable phases of different esters, details concerning the "wall stiffness" and the importance of functional group interactions within the reaction cavities can be elucidated . Furthermore, comparisons using one substrate and two ordered phases of the same ester help indicate the role of wall stiffness on photoproduct selectivity . This control over molecular dynamics within the cavities is crucial in directing the photochemical pathways.

Comparative Analysis of this compound Reactivity in Isotropic versus Ordered Phases

Significant differences in the photochemical reactivity and photoproduct selectivity of p-alkyl alkanophenones, including p-propyl this compound, are observed when comparing reactions in isotropic solutions versus ordered phases of alkyl alkanoates . These comparisons are instrumental in understanding how the structured environment of the ordered phase dictates the reaction pathway and the distribution of products compared to the less restricted environment of an isotropic solution . The ability to control photochemical reactions effectively within ordered media suggests potential for designing and selecting such media to achieve selective photochemical transformations . For instance, studies on related aryl alkyl ketones like stearophenone show that the Norrish Type II reaction in hexane (B92381) (an isotropic solvent) can lead to the formation of a lower molecular weight ketone (acetophenone) and a terminal olefin in high yields . While specific quantitative data for this compound across different phases were not detailed in the search results, the general principle of altered selectivity and control in ordered media compared to isotropic phases is well-supported for this class of compounds.

Exploration of Other Photochemical Transformations

Beyond the well-established Norrish-Yang reaction, the potential for other photochemical transformations of this compound and related structures can be considered, although specific data for this compound in all these contexts may be limited in the provided search results.

Investigation of Photo-Fries Type Rearrangements in Related Phenone Structures

The photo-Fries rearrangement is a photochemical reaction typically involving phenolic esters that, upon UV irradiation, can rearrange to form hydroxy aryl ketones, often proceeding via a radical mechanism . Although this compound is a ketone and not a phenolic ester, the search results indicate that photo-Fries reactions of other compounds, such as 2-naphthyl myristate, have been investigated alongside the Norrish-Yang photochemistry of p-alkyl alkanophenones (including p-propyl this compound) in the ordered phases of alkyl alkanoates . This suggests that while this compound itself does not undergo a photo-Fries rearrangement in the classical sense, studies in these constrained media have explored the potential for such rearrangements in related structures or the media's influence on radical processes relevant to both reaction types. Investigations into photo-Fries type rearrangements in related phenone structures or within the same ordered media used for studying this compound's photochemistry contribute to a broader understanding of photochemical behavior in these environments . The photo-Fries rearrangement can yield Current time information in Nyong-et-Kellé, CM. and Current time information in Nyong-et-Kellé, CM. products and can occur without a catalyst under UV light .

Based on the search results, detailed research findings specifically pertaining to the advanced spectroscopic and analytical characterization of this compound using the techniques outlined (Time-Resolved Fluorescence Spectroscopy, Time-Resolved Absorption Spectroscopy, NMR Spectroscopy for stereochemical analysis of photoproducts, Mass Spectrometry for identification/quantification of reaction components, and IR/UV-Vis Spectroscopy for functional group/electronic transition analysis) were not found. The search results primarily returned information about Nonadecane (an alkane) rather than this compound (a ketone).

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article strictly adhering to the provided outline and the constraint that the content must be based on the search results.

Advanced Spectroscopic and Analytical Characterization in Nonadecanophenone Research

Chromatographic Separation and Purity Assessment

Chromatographic methods are indispensable tools in the study of Nonadecanophenone for separating it from reaction mixtures, identifying impurities, and assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Complex Reaction Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and analysis of non-volatile or thermally labile compounds, making it suitable for analyzing complex reaction mixtures containing this compound. HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase. The choice of stationary phase (e.g., reversed-phase, normal-phase) and mobile phase composition is crucial for achieving adequate separation of this compound from other components in a mixture.

While specific detailed research findings on HPLC analysis of this compound in complex reaction mixtures were not extensively found in the search results, HPLC is a standard technique for purity assessment of organic compounds. For instance, purity of compounds can be assessed by HPLC, with reported purities for related substances often exceeding 98% or 99% depending on the method and compound . The development of a validated HPLC method typically involves optimizing parameters such as mobile phase composition, flow rate, and gradient elution to achieve good resolution and baseline stability for the analyte peak .

HPLC is also a key technique for chiral separations when dealing with enantioselective synthesis products .

Gas Chromatography (GC) for Volatile Product Characterization

Gas Chromatography (GC) is particularly useful for the analysis of volatile or semi-volatile compounds. While this compound itself is a long-chain ketone with a relatively high molecular weight (358.61 g/mol ) , GC is a common technique for analyzing ketones, including long-chain varieties, and characterizing more volatile products that might be formed during reactions involving this compound.

GC coupled with Mass Spectrometry (GC/MS) is a powerful tool for identifying and quantifying components in complex samples. Studies on long-chain ketones in environmental samples, for example, utilize GC/MS for identification and GC with Flame Ionization Detection (GC/FID) for quantitation. Method development for GC analysis of long-chain ketones involves optimizing extraction procedures, clean-up steps, and GC parameters such as column type and temperature program to achieve efficient separation and sensitive detection.

Purity assessment of this compound is commonly reported using GC analysis, with specifications often indicating a minimum purity based on GC results.

A typical GC/MS system for analyzing organic compounds utilizes a fused silica (B1680970) capillary column with a specific film thickness and a temperature program that gradually increases to elute compounds based on their boiling points and interactions with the stationary phase. Mass spectra are recorded to identify compounds by comparing them to spectral libraries.

Data on GC analysis of long-chain ketones, while not always specific to this compound, illustrate the application of this technique. For example, in the analysis of long-chain aldehydes and ketones from coral, GC/MS was used to identify ketones with chain lengths up to C35.

Development of Chiral Separation Techniques for Enantioselective Products

If this compound is involved in reactions that produce chiral centers, the separation and analysis of the resulting enantiomers are critical. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. They exhibit identical physical properties in achiral environments but can have different biological activities. Chiral chromatography, particularly Chiral HPLC, is the primary method for separating enantiomers.

Chiral separation is achieved by using a chiral stationary phase (CSP) in the chromatographic column. The enantiomers interact differently with the chiral stationary phase, leading to different retention times and thus separation. Various types of chiral stationary phases exist, including those based on polysaccharides, cyclodextrins, and proteins.

The development of chiral separation techniques involves selecting the appropriate chiral column and optimizing the mobile phase composition (which can be normal phase or reversed-phase depending on the CSP) to achieve satisfactory resolution of the enantiomers. While no specific studies on the chiral separation of this compound or its direct enantioselective products were found in the provided search results, the principles and techniques of chiral HPLC are well-established for a wide range of chiral compounds, including ketones and other biologically active substances. The demand for accurate and reproducible techniques for analyzing and purifying enantiomeric compounds is increasing, particularly in fields like pharmaceuticals.

Computational Chemistry Approaches in Nonadecanophenone Studies

Quantum Chemical Calculations for Photoreaction Mechanisms

Quantum chemical calculations are essential tools for investigating the electronic structure and reaction pathways of molecules. For nonadecanophenone, these methods are applied to understand the mechanisms of photoreactions, such as the Norrish-Yang reaction.

Density Functional Theory (DFT) Studies of Ground and Excited States of this compound

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure of molecules in both their ground and excited states. DFT calculations can provide information about the energy levels, electron distribution, and molecular geometry of this compound in its initial state and upon excitation by light. Time-dependent DFT (TD-DFT) is a specific implementation used to study excited states and predict properties like excitation energies and transition probabilities. While DFT is powerful, its accuracy for excited states can depend on the chosen functional, and multi-reference methods may be needed for systems with complex electronic structures or near conical intersections.

Modeling of Potential Energy Surfaces and Transition States for Norrish-Yang Reactions

The Norrish-Yang reaction, a type II photoreaction, involves a γ-hydrogen abstraction followed by cyclization or fragmentation. Computational modeling of potential energy surfaces (PESs) is crucial for mapping the energy changes that occur during this reaction. By calculating the energy of the molecular system as a function of its geometry, researchers can identify reaction pathways, intermediates, and transition states. Transition states represent the highest energy points along a reaction pathway and are critical for determining reaction rates and mechanisms. Computational studies using methods like DFT can locate and characterize these transition states, providing insights into the energy barriers and feasibility of different reaction channels in the Norrish-Yang reaction of this compound.

Prediction of Photochemical Reactivity and Stereoselectivity

Computational methods can be used to predict the photochemical reactivity of this compound, including the likelihood of different reaction pathways (e.g., Norrish Type I vs. Norrish-Yang Type II) and the factors that influence these preferences. By analyzing the calculated potential energy surfaces and transition states, it is possible to predict which reactions are kinetically and thermodynamically favored. Furthermore, computational studies can shed light on the stereoselectivity of photochemical reactions, particularly in the formation of cyclic products via the Norrish-Yang cyclization. These calculations can help understand how molecular structure and reaction conditions influence the formation of specific stereoisomers. For example, studies on similar systems have shown that factors like hydrogen bonding and conformational preferences of radical intermediates can play a significant role in determining stereochemical outcomes.

Molecular Dynamics Simulations for Environmental Effects

Molecular dynamics (MD) simulations are computational techniques used to simulate the time evolution of a molecular system. These simulations are particularly useful for studying the behavior of molecules in different environments, such as solutions or confined spaces, and how these environments influence their properties and reactivity.

Simulation of Molecular Behavior within Ordered Reaction Environments

Ordered reaction environments, such as crystals or confined spaces, can significantly impact the behavior and reactivity of molecules compared to isotropic solutions. Molecular dynamics simulations can be used to model the dynamics of this compound molecules within these environments. These simulations can provide information about the molecular packing, mobility, and conformational changes of this compound when subjected to the constraints and interactions imposed by the ordered environment. Studies on other molecules in ordered phases have shown that the reaction cavities can influence the relative motions and conformational changes necessary for reactions to occur.

Investigation of Intermolecular Interactions and Confinement Effects on this compound Reactivity

Molecular dynamics simulations allow for the investigation of intermolecular interactions between this compound molecules and their surroundings, such as solvent molecules or the surfaces of confining materials. These interactions, including van der Waals forces and electrostatic interactions, can influence the conformation, orientation, and proximity of reactive centers within this compound, thereby affecting its reactivity. Confinement effects, which arise when a molecule is restricted in a limited space, can also be studied using MD simulations. Confinement can alter the energy landscape of a reaction and favor specific reaction pathways or products by influencing molecular diffusion, orientation, and the stability of transition states and intermediates. MD simulations can help to elucidate how these confinement effects modify the photochemical behavior of this compound.

In Silico Studies of Potential Molecular Interactions

In silico studies, utilizing computational methods, are valuable for predicting and analyzing how a molecule might interact with other molecules, particularly biomolecules. For this compound, such studies can help understand its behavior in biological systems.

Computational Docking Approaches for Exploring Non-Covalent Binding with Biomolecules, e.g., DNA, as observed for other N-aryl ketones.

Computational docking is a widely used in silico technique to predict the preferred orientation (pose) and binding affinity of a small molecule (ligand) when it forms a complex with a macromolecular target, such as DNA or proteins. This method involves algorithms that sample various conformations of the ligand within the binding site of the receptor and score these conformations based on their predicted binding energy. The goal is to identify the most stable and favorable binding modes.

Studies utilizing computational docking have explored the non-covalent interactions between various ketone-containing compounds, including N-aryl ketones, and biomolecules like DNA. Non-covalent interactions with DNA, such as intercalation, groove binding, and electrostatic interactions, are crucial in many biological processes and can have significant implications, including potential genotoxic consequences.

Research involving computational docking of a large series of launched drugs, which included specific N-aryl ketones, has indicated that these compounds can act as potential genotoxic chemical moieties through non-covalent mechanisms with DNA. These studies, employing programs like Autodock and Surflex, have revealed non-covalent DNA binding structure-activity relationships that might not be apparent from simple structural examination.

Furthermore, computational docking studies on other ketone-containing structures, such as certain s-triazine-isatin hybrids and nickel Schiff base complexes (formed from ketones or aldehydes and primary amines), have provided detailed insights into their interactions with DNA. These studies have characterized binding modes, including groove binding and intercalation, and identified key interactions such as hydrogen bonds and electrostatic forces that stabilize the ligand-DNA complex. For instance, docking studies have shown that some compounds bind within the minor or major grooves of DNA, with binding affinity influenced by the structural and electronic properties of the molecules. The carbonyl group present in ketones can play a role in interactions, such as forming hydrogen bonds with residues in the binding site of a target molecule.

While specific computational docking data for this compound's direct interaction with DNA is not detailed in the available search results, the documented studies on the non-covalent binding of other N-aryl ketones and related ketone-containing compounds with DNA through computational docking establish a relevant framework. These approaches can be applied to this compound to explore its potential binding modes, affinity, and the nature of its non-covalent interactions with DNA and other biomolecules, thereby contributing to understanding its potential biological impact. The methodology typically involves optimizing the ligand and receptor structures, performing the docking simulation to generate potential binding poses, and analyzing the resulting complexes based on scoring functions and visualization of interaction types.

Applications in Organic Synthesis and Advanced Materials Science

Nonadecanophenone as a Synthon in Complex Molecule Synthesis

Detailed information on the widespread use of this compound specifically as a versatile synthon (a synthetic equivalent in retrosynthesis) in multi-step organic synthesis pathways or as a precursor for a broad range of functional organic compounds is not extensively documented in the provided search results. While ketones in general can serve as synthons and precursors for various functional groups , the specific contributions of this compound in complex molecule synthesis through multi-step pathways are not explicitly described.

Specific examples or detailed methodologies outlining the utilization of this compound in multi-step organic synthesis pathways for constructing complex molecules were not found in the consulted literature. Multi-step synthesis is a common strategy in organic chemistry to build complex structures from simpler starting materials , but the role of this compound in such sequences is not detailed in the available information.

While organic compounds containing functional groups are crucial for diverse applications , the specific role of this compound as a precursor for the development of particular functional organic compounds is not elaborated upon in the search results. Research on precursors often focuses on their transformation into target molecules with desired functionalities , but this specific application for this compound is not detailed.

Utilization in Multi-Step Organic Synthesis Pathways

Contributions to Photochemical Tool Development

This compound has demonstrated relevance in the development of photochemical tools through studies investigating its photoreactivity, particularly in controlled environments.

Research involving substituted nonadecanophenones has explored their photochemical behavior in ordered media, such as layered phases of alkyl alkanoates . These studies investigated reactions like the Norrish-Yang and photo-Fries rearrangements . The investigation of these reactions in constrained or ordered environments suggests an interest in understanding how the surrounding medium can influence photochemical outcomes, which is a key aspect in designing photoactive systems with potentially tunable reactivity. By controlling the reaction environment, it may be possible to influence the product selectivity of photochemical transformations involving ketones like this compound.

The photochemistry of this compound derivatives, specifically the Norrish-Yang and photo-Fries reactions, has been explored under light irradiation . These studies contribute to the broader understanding of light-controlled chemical transformations, where light is used as a stimulus to induce specific chemical changes. The investigation of these reactions in ordered media highlights an effort to control the outcome of photochemical processes through environmental factors.

Integration into Advanced Materials and Technologies

Incorporation into Photoresponsive Polymers and Liquid Crystals

Research has explored the photochemical reactions of substituted this compound derivatives, such as p-propyl this compound, p-pentyl heptadecanophenone, and p-octyl tetradecanophenone, within the ordered phases of isomeric alkyl alkanoates. These ordered phases act as defined reaction cavities, influencing the photochemical transformations of the incorporated ketones. This approach involves the study of how the structural organization of the medium impacts the reaction pathways and product selectivity of the dissolved photoactive molecule.

The photochemical behavior of these alkanophenones in ordered phases is often related to Norrish-Yang reactions and photo-Fries rearrangements. By conducting these reactions within the constrained environment of ordered media, researchers can observe deviations in reactivity and product distributions compared to isotropic solutions. This demonstrates that the local environment provided by the ordered phase can effectively control the course of photochemical reactions. While this does not represent the incorporation of this compound as a structural component that imparts bulk photoresponsiveness to a polymer or liquid crystal material, it highlights its utility as a probe molecule for understanding photochemical processes in confined, ordered systems. The principles derived from such studies can inform the design of materials where controlled photochemical events are desired.

Development of Novel Photo-Switchable Materials

The investigation into the controlled photochemical reactions of this compound derivatives within ordered media contributes to the broader field of photo-switchable materials by demonstrating a mechanism for controlling chemical transformations with light in a structured environment. The ability to influence photoproduct selectivity through the properties of the ordered phase suggests a pathway for developing materials where light irradiation leads to specific, desired chemical changes.

Q & A

Q. What spectroscopic techniques are recommended for characterizing Nonadecanophenone, and how should data interpretation be approached?

this compound’s structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify the phenyl and carbonyl groups, infrared (IR) spectroscopy for ketone functional group confirmation (~1700 cm⁻¹), and mass spectrometry (MS) to determine molecular weight and fragmentation patterns. For reproducibility, ensure calibration with reference standards (e.g., deuterated solvents for NMR) and document baseline corrections. Data should be cross-validated against computational models (e.g., DFT calculations) to resolve ambiguities in peak assignments .

Q. What safety protocols are critical when handling this compound in laboratory settings?

While direct safety data for this compound are limited, extrapolate from analogous aromatic ketones (e.g., Tridecanophenone):

- Personal Protective Equipment (PPE): Use nitrile gloves (inspected for integrity), chemical-resistant lab coats, and safety goggles.

- Ventilation: Work in a fume hood to avoid inhalation of vapors.

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste.

- Storage: Store in airtight containers under inert gas (e.g., N₂) to prevent degradation. Always consult updated SDS for long-term storage .

Q. How can researchers optimize solvent systems for recrystallizing this compound?

Screen solvents via phase-solubility diagrams using polar (e.g., ethanol) and nonpolar (e.g., hexane) solvents. Monitor solubility at incremental temperatures and use differential scanning calorimetry (DSC) to identify ideal crystallization conditions. Document metastable zones to avoid premature precipitation. Comparative studies with structurally similar ketones (e.g., Tetradecanophenone) can guide solvent selection .

Advanced Research Questions

Q. How should experimental designs be structured to investigate the thermal degradation kinetics of this compound?

Employ thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. O₂) to study decomposition pathways. Pair with gas chromatography-mass spectrometry (GC-MS) to identify volatile byproducts. For kinetic modeling, apply the Flynn-Wall-Ozawa method to calculate activation energies. Replicate trials at varying heating rates (2–20°C/min) to validate Arrhenius parameters. Address contradictions in degradation profiles by comparing results with alkylphenones of varying chain lengths .

Q. What methodologies resolve contradictions in reported solubility data for this compound across solvent classes?

Q. How can researchers design comparative studies to evaluate this compound’s reactivity in nucleophilic addition reactions versus shorter-chain analogs?

Use a kinetic framework to monitor reactions (e.g., Grignard additions) via in-situ FTIR or NMR. Compare rate constants (k) and activation parameters (ΔG‡) for this compound vs. Tridecanophenone. Control steric and electronic effects by standardizing reaction conditions (temperature, solvent). Address conflicting mechanistic hypotheses by isolating intermediates (e.g., enolates) and characterizing via X-ray crystallography. Cross-reference findings with computational studies (e.g., DFT-based transition-state analysis) .

Q. What strategies ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

Adopt modular synthetic routes (e.g., Friedel-Crafts acylation) with rigorous documentation of stoichiometry, catalyst loading, and reaction times. Use high-throughput screening (HTS) to assess derivative libraries for consistency in yields and purity. Validate synthetic protocols via interlaboratory comparisons and share detailed procedural videos or supplementary checklists. Address batch-to-batch variability by analyzing impurities via LC-MS and adjusting purification techniques (e.g., column chromatography gradients) .

Methodological Guidelines for Data Presentation

- Raw Data: Include large datasets (e.g., NMR spectra, TGA curves) in appendices, with representative subsets in the main text .

- Contradiction Analysis: Use error bars, statistical tests (e.g., ANOVA), and sensitivity analyses to contextualize discrepancies .

- Reproducibility: Provide step-by-step protocols, including equipment calibration details and failure-mode analyses .

Note: Always align research questions with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and avoid overgeneralization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.